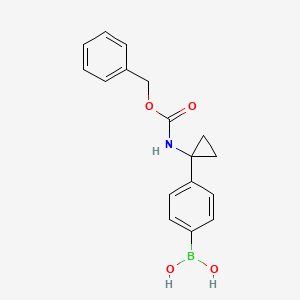

ÁCIDO FENILBORÓNICO 4-(1-(BENZILOXICARBONILAMINO)CICLOPROPIL)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid, also known as (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid, is a useful research compound. Its molecular formula is C17H18BNO4 and its molecular weight is 311.144. The purity is usually 95%.

BenchChem offers high-quality (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

La reacción de acoplamiento cruzado de Suzuki-Miyaura es un método potente para sintetizar compuestos biarílicos. El ácido fenilborónico 4-(1-(benziloxicarbonilamino)ciclopropil) sirve como precursor de éster de boronato en estas reacciones. Al acoplarlo con haluros de arilo o triflatos, los investigadores pueden acceder a una amplia gama de biarilos funcionalizados, que encuentran aplicaciones en ciencia de materiales, productos farmacéuticos y agroquímicos .

Sondas y sensores fluorescentes

La parte de ácido borónico en este compuesto exhibe unión reversible con dioles, lo que lo hace útil para el diseño de sondas y sensores fluorescentes. Los investigadores han funcionalizado el ácido fenilborónico 4-(1-(benziloxicarbonilamino)ciclopropil) con fluoróforos u otros grupos reporteros. Estos derivados modificados pueden detectar selectivamente sacáridos, nucleótidos y otros analitos, contribuyendo a las aplicaciones de bioimagen y diagnóstico .

Sistemas de administración de fármacos

Debido a su estabilidad y biocompatibilidad, el ácido fenilborónico 4-(1-(benziloxicarbonilamino)ciclopropil) se ha explorado para aplicaciones de administración de fármacos. Los investigadores lo han conjugado con polímeros, liposomas o nanopartículas para crear portadores de fármacos dirigidos. La unión reversible del ácido borónico con los dioles permite la liberación controlada de fármacos en respuesta a cambios en la concentración de glucosa, lo que lo hace prometedor para las terapias relacionadas con la diabetes .

Organocatálisis

El grupo ciclopropil en este compuesto confiere una reactividad única. Los investigadores han utilizado el ácido fenilborónico 4-(1-(benziloxicarbonilamino)ciclopropil) como organocatalizador en diversas transformaciones. Por ejemplo, puede catalizar la ciclopropanación asimétrica de alquenos, proporcionando acceso a derivados de ciclopropano quirales para aplicaciones sintéticas .

Química de materiales

Los ácidos borónicos funcionalizados juegan un papel crucial en la química de materiales. Los investigadores han incorporado el ácido fenilborónico 4-(1-(benziloxicarbonilamino)ciclopropil) en redes poliméricas, hidrogeles y ensamblajes supramoleculares. Estos materiales exhiben un comportamiento sensible a los estímulos, como hinchamiento dependiente del pH o transiciones sol-gel, lo que los hace adecuados para la administración de fármacos, sensores y materiales inteligentes .

Terapia de captura de neutrones de boro (BNCT)

Los compuestos que contienen boro se investigan para BNCT, un tratamiento contra el cáncer que explota la alta sección transversal de captura de neutrones del boro-10. Si bien el ácido fenilborónico 4-(1-(benziloxicarbonilamino)ciclopropil) en sí mismo puede no usarse directamente, sus derivados que contienen boro podrían potencialmente servir como agentes de BNCT cuando se administran selectivamente a las células tumorales .

Actividad Biológica

(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid, with the CAS number 1217501-09-1, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Boronic acids are known for their ability to form reversible covalent bonds with diols and are utilized in various biochemical applications, including drug development.

- Molecular Formula : C₁₇H₁₈BNO₄

- Molecular Weight : 311.14 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

- Purity : Typically above 98% for research-grade compounds

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that boronic acids can act as inhibitors of serine proteases and other enzymes, influencing pathways such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acid derivatives. For example, compounds similar to (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid showed significant cytotoxic effects against various cancer cell lines.

- Cell Viability Assays : In vitro studies demonstrated that the compound exhibits cytotoxicity at concentrations below 5 µM, indicating a strong potential for therapeutic application in cancer treatment.

- Mechanisms of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and survival, particularly through modulation of PPAR (Peroxisome Proliferator-Activated Receptor) activity .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.

- Inhibition Studies : Research has indicated that derivatives of this compound can inhibit the growth of pathogenic bacteria, including strains resistant to conventional antibiotics .

- Synergistic Effects : Studies suggest that when combined with other antimicrobial agents, (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid may enhance the efficacy of existing treatments against multi-drug resistant bacteria .

Study 1: Anticancer Efficacy

A series of analogs including (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid were evaluated for their anticancer properties in a preclinical model. The results indicated:

| Compound | EC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| A91 | <5 | FaDu | PPARα Agonism |

| A92 | <3 | MCF7 | Apoptosis Induction |

This study demonstrated the compound's ability to induce apoptosis and inhibit cell proliferation effectively.

Study 2: Antimicrobial Activity

In a recent investigation into the antimicrobial effects of boronic acids, (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

| P. aeruginosa | 32 |

These findings highlight the compound's potential as an antimicrobial agent against resistant strains .

Propiedades

IUPAC Name |

[4-[1-(phenylmethoxycarbonylamino)cyclopropyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BNO4/c20-16(23-12-13-4-2-1-3-5-13)19-17(10-11-17)14-6-8-15(9-7-14)18(21)22/h1-9,21-22H,10-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKGXPVSQVTDOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675254 |

Source

|

| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-09-1 |

Source

|

| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.